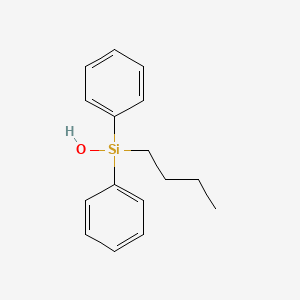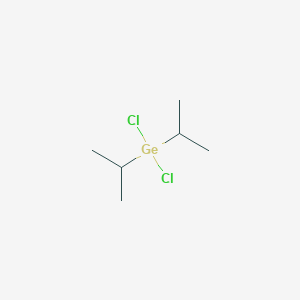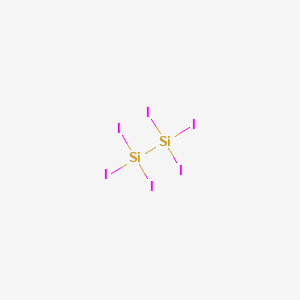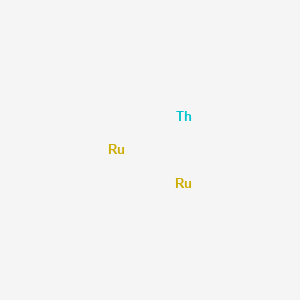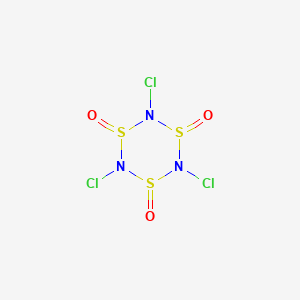
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: is a synthetic organic compound with the molecular formula C13H17ClN2O and a molecular weight of 252.740 g/mol This compound is characterized by the presence of a urea moiety substituted with a 2-chloroethyl group and a nitroso group, along with a tetrahydronaphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- typically involves the reaction of 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)urea with a nitrosating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the nitroso group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Azido and thiol-substituted derivatives.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.
Comparaison Avec Des Composés Similaires
Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)-: can be compared with other similar compounds, such as:
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-2-naphthyl)-: Lacks the nitroso group, resulting in different reactivity and biological activity.
Urea, 1-(2-chloroethyl)-1-nitroso-3-phenyl-: Contains a phenyl group instead of the tetrahydronaphthyl group, leading to variations in chemical and biological properties.
The uniqueness of Urea, 1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydro-2-naphthyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
13909-32-5 |
|---|---|
Formule moléculaire |
C13H16ClN3O2 |
Poids moléculaire |
281.74 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H16ClN3O2/c14-7-8-17(16-19)13(18)15-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H,15,18) |
Clé InChI |
KTNNLWLSSJUKCE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



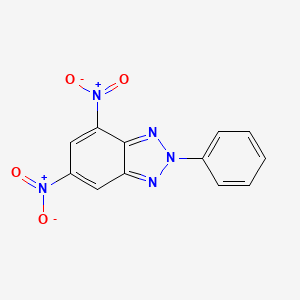
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
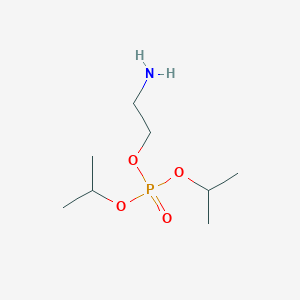
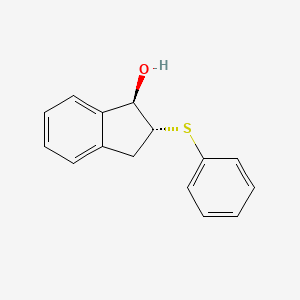

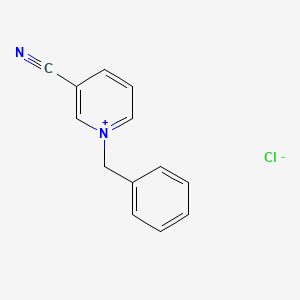

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
